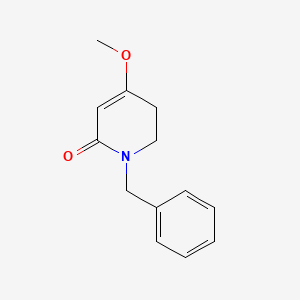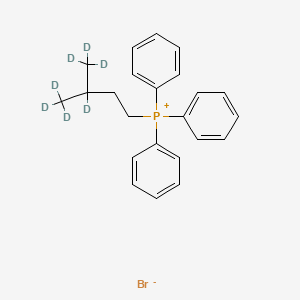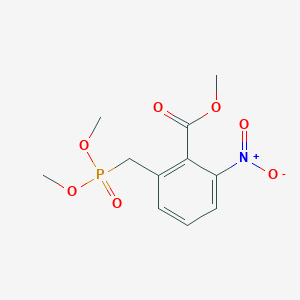
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a nitro group at the 6-position of the benzoate ring and a dimethoxyphosphorylmethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxyphosphorylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(dimethoxyphosphorylmethyl)-6-aminobenzoate
Substitution: Various substituted phosphonate esters
Hydrolysis: 2-(Dimethoxyphosphorylmethyl)-6-nitrobenzoic acid
Applications De Recherche Scientifique
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl phosphonoacetate
- Methyl 2-(dimethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)acrylate
Uniqueness
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a dimethoxyphosphorylmethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H14NO7P |
|---|---|
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C11H14NO7P/c1-17-11(13)10-8(7-20(16,18-2)19-3)5-4-6-9(10)12(14)15/h4-6H,7H2,1-3H3 |
Clé InChI |
JNCQSUBENLEKFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



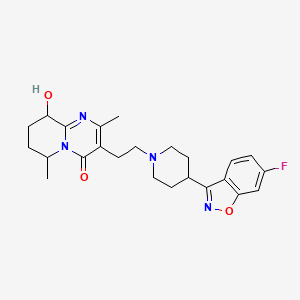
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
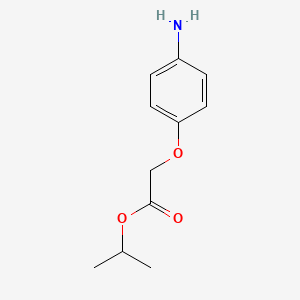
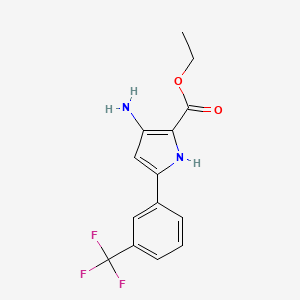

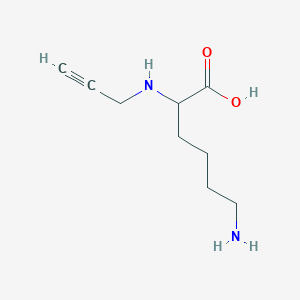
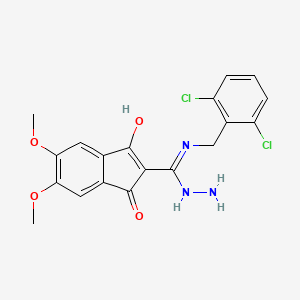
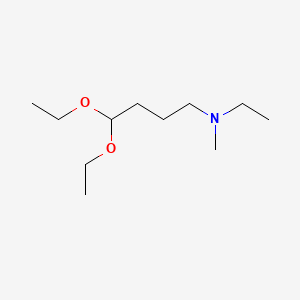
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
